2-(4-Chloro-2-fluorophenyl)pyrrole
Description
Significance of Pyrrole (B145914) Architectures in Chemical and Biological Research
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. rsc.orgpharmaguideline.com Its derivatives are integral to a vast array of biologically active natural products, including heme, chlorophyll, and vitamin B12. nih.gov The pyrrole scaffold is a privileged structure in drug discovery, appearing in numerous synthetic pharmaceuticals with a wide range of activities such as anti-inflammatory, antimicrobial, and anticancer properties. alliedacademies.org The versatility of the pyrrole ring allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their biological targets and pharmacokinetic profiles. rsc.orgpharmaguideline.com
The development of synthetic methodologies to construct substituted pyrroles, such as the Paal-Knorr wikipedia.orgorganic-chemistry.orgrgmcet.edu.in and Hantzsch syntheses wikipedia.orgyoutube.com, has been a focus of chemical research for over a century. These classical reactions, along with modern advancements, provide access to a diverse library of pyrrole-containing compounds for screening and development in various scientific fields. rsc.orgrgmcet.edu.in
Rationale for Investigating Halogenated Phenylpyrroles
The introduction of halogen atoms, such as chlorine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties. dntb.gov.uanih.govresearchgate.net Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. dntb.gov.uaresearchgate.net The presence of a phenyl group attached to the pyrrole ring, creating a phenylpyrrole, already introduces a key structural motif found in various bioactive compounds. Further halogenation of this phenyl ring can lead to enhanced biological activity.
Specifically, the combination of a chloro and a fluoro substituent on the phenyl ring, as seen in 2-(4-Chloro-2-fluorophenyl)pyrrole, offers a unique electronic profile. The fluorine atom, with its high electronegativity, and the chlorine atom can alter the electron distribution of the entire molecule, potentially leading to more potent and selective interactions with enzymes or receptors. dntb.gov.uaresearchgate.net Research into halogenated phenylpyrroles is therefore driven by the prospect of discovering new therapeutic agents with improved efficacy and pharmacokinetic properties. nih.gov
Overview of Research Objectives for this compound
The primary research interest in this compound lies in its role as a key intermediate in the synthesis of more complex and pharmacologically active molecules. ontosight.aigoogle.com A significant objective is its use as a building block for the preparation of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as antifungal agents and in the development of drugs targeting various diseases. nih.govgoogle.com
A major application of this compound is in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases. The core structure of this compound is a crucial component that is further elaborated to produce the final drug substance. Therefore, a key research objective is the efficient and scalable synthesis of this intermediate to support the manufacturing of such pharmaceuticals.
Furthermore, the study of this and similar halogenated phenylpyrroles contributes to a broader understanding of structure-activity relationships (SAR). By synthesizing and evaluating a range of these compounds, researchers can elucidate how the specific placement and nature of halogen substituents impact biological activity, guiding the design of future drug candidates.
Chemical and Physical Properties
Below is a table summarizing some of the known properties of this compound and a closely related isomer for which more data is publicly available.
| Property | Value (this compound) | Value (Isomer: 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile) |
| Molecular Formula | C10H7ClFN | C11H6ClFN2 |
| CAS Number | Not explicitly found for this isomer | 124169-95-5 epa.gov |
| Molecular Weight | ~195.62 g/mol | ~220.64 g/mol |
| General Description | Likely a solid at room temperature | Solid |
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClFN |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7ClFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6,13H |
InChI Key |
POIKWXUGACAGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Chloro 2 Fluorophenyl Pyrrole and Its Analogues
Retrosynthetic Strategies for the 2-Arylpyrrole Core
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For the 2-arylpyrrole core, several disconnection approaches are commonly considered.
A primary retrosynthetic disconnection breaks the carbon-carbon bond between the pyrrole (B145914) ring and the aryl group. This approach suggests a cross-coupling reaction, such as a modified Negishi coupling, between a pyrrole-zinc species and an aryl halide. thieme-connect.com For the synthesis of 2-(4-chloro-2-fluorophenyl)pyrrole, this would involve the coupling of a suitable pyrrole organometallic reagent with 1-bromo-4-chloro-2-fluorobenzene.
Another common strategy involves disconnecting the bonds within the pyrrole ring itself, leading to acyclic precursors. This is the basis for classical pyrrole syntheses like the Paal-Knorr and Van Leusen reactions. For instance, a Paal-Knorr approach would disconnect the pyrrole to a 1,4-dicarbonyl compound and an amine. wikipedia.org In the context of this compound, this would necessitate a 1-(4-chloro-2-fluorophenyl)-1,4-dicarbonyl precursor.
Convergent synthetic strategies, where different branches of a synthesis converge on a key intermediate, can be more efficient than linear approaches. libretexts.org For complex 2-arylpyrroles, a convergent strategy might involve the separate synthesis of a functionalized pyrrole and a functionalized aryl component, followed by a final coupling step.
Conventional Synthetic Pathways
Cyclization Reactions for Pyrrole Ring Formation
Paal-Knorr Condensation and its Variants for this compound Synthesis
The Paal-Knorr synthesis is a cornerstone method for constructing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine under acidic or neutral conditions. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for preparing substituted pyrroles, which are common structural components of many natural products. wikipedia.org The reaction mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to form the pyrrole ring. organic-chemistry.orgalfa-chemistry.com
For the specific synthesis of this compound, the Paal-Knorr reaction would require a 1-(4-chloro-2-fluorophenyl)-1,4-dione as a key precursor. This precursor would then be reacted with an amine source, such as ammonium (B1175870) acetate (B1210297) or ammonia, to yield the target molecule. The reaction is often accelerated by the addition of a weak acid like acetic acid. organic-chemistry.org
A significant advancement in the Paal-Knorr reaction is the development of catalytic asymmetric versions. These methods allow for the synthesis of axially chiral arylpyrroles with high enantioselectivity. acs.org This is typically achieved using a combined-acid catalytic system, for example, a Lewis acid and a chiral phosphoric acid. acs.org
| Catalyst System | Reactants | Product | Yield (%) | Enantiomeric Excess (%) |
| (S)-C3 / Fe(OTf)3 | 1,4-dione & 2-(tert-butyl)aniline | Axially chiral arylpyrrole | 92 | 95 |
This table showcases the efficiency of a catalytic asymmetric Paal-Knorr reaction in producing chiral arylpyrroles, a strategy adaptable for synthesizing chiral analogs of this compound. acs.org
Van Leusen Pyrrole Synthesis for Halogenated Arylpyrroles
The Van Leusen pyrrole synthesis is a powerful method for constructing pyrroles from tosylmethyl isocyanide (TosMIC) and a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. nih.govscispace.com This [3+2] cycloaddition reaction is known for its operational simplicity, readily available starting materials, and broad substrate scope. nih.govresearchgate.net The reaction proceeds via the base-induced formation of a carbanion from TosMIC, which then attacks the Michael acceptor. This is followed by an intramolecular cycloaddition and elimination of the tosyl group to form the pyrrole ring. nih.gov
This methodology is particularly well-suited for the synthesis of halogenated arylpyrroles. For the preparation of this compound, a suitable starting material would be an α,β-unsaturated compound bearing the 4-chloro-2-fluorophenyl substituent. For instance, reacting (E)-3-(4-chloro-2-fluorophenyl)acrylonitrile with TosMIC in the presence of a base would be a direct route to the target molecule. The versatility of the Van Leusen reaction allows for the synthesis of a wide array of polysubstituted pyrroles. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Product |
| Tosylmethyl isocyanide (TosMIC) | α,β-Unsaturated Ketone | 3,4-Disubstituted Pyrrole |
| Tosylmethyl isocyanide (TosMIC) | α,β-Unsaturated Ester | 3-Substituted-4-carboalkoxy-pyrrole |
| Tosylmethyl isocyanide (TosMIC) | α,β-Unsaturated Nitrile | 3-Substituted-4-cyano-pyrrole |
This table illustrates the versatility of the Van Leusen pyrrole synthesis in creating various substituted pyrroles, a method applicable to the synthesis of halogenated arylpyrroles.
[3+2] Cycloaddition Approaches to 2-Arylpyrroles
Beyond the Van Leusen reaction, other [3+2] cycloaddition strategies are instrumental in synthesizing 2-arylpyrroles. uchicago.edu These reactions typically involve a 1,3-dipole and a dipolarophile. wikipedia.org For instance, the reaction of nitrones with alkenes or alkynes is a classic example of a [3+2] cycloaddition that yields isoxazolidines, which can be further transformed into pyrrole derivatives. wikipedia.org The regiochemistry of these reactions is governed by frontier molecular orbital theory. wikipedia.org
Copper-catalyzed [3+2] cycloaddition reactions have also emerged as a powerful tool. For example, the reaction of N-substituted pyrrole-2-carboxaldehydes with arylalkenes under copper catalysis provides access to complex bicyclic pyrrole structures. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of copper catalysis in constructing functionalized pyrrole systems.
More recently, a copper(I)-catalyzed skeletal rearrangement-driven cycloisomerization of 1,11-diynes has been developed to produce functionalized chromeno[4,3-b]pyrroles. This complex cascade involves a wikipedia.orgorganic-chemistry.org rearrangement, a sequential [3+2] cycloaddition, and a organic-chemistry.orgorganic-chemistry.org rearrangement in a one-pot reaction, showcasing the intricate bond formations achievable through modern catalytic methods. acs.org
Iron-Catalyzed Cyclization Processes
Iron-catalyzed reactions have gained prominence in organic synthesis due to the low cost and low toxicity of iron. Iron catalysts can be employed in various cyclization reactions to form heterocyclic compounds. For example, iron(III) chloride has been used to catalyze the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines in water, providing an environmentally friendly route to N-substituted pyrroles. organic-chemistry.org
More broadly, iron catalysis has been applied to the synthesis of α-aryl carboxylic acids from styrene (B11656) derivatives and CO2, demonstrating its utility in C-C bond formation involving aryl groups. nih.gov Iron has also been used to catalyze the azidation of C(sp3)-H bonds, a late-stage functionalization reaction that can introduce nitrogen-containing functionalities into complex molecules. youtube.com While direct iron-catalyzed cyclizations to form this compound are not extensively documented, the versatility of iron catalysis suggests its potential for developing novel synthetic routes. For instance, an iron-catalyzed cyclization of a suitably functionalized precursor containing the 4-chloro-2-fluorophenyl moiety could be a plausible, yet to be explored, synthetic strategy.
| Catalyst | Reactants | Product | Key Features |
| Iron(III) chloride | 2,5-Dimethoxytetrahydrofuran, Amines | N-Substituted Pyrroles | Mild conditions, aqueous medium |
| FeCl2, bis(imino)pyridine | Aryl Alkenes, CO2 | α-Aryl Carboxylic Acids | High regioselectivity, high yield |
This table summarizes examples of iron-catalyzed reactions that, while not directly producing the target compound, demonstrate the potential of iron catalysis in synthesizing related structures and performing key bond formations.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly using palladium, has become a cornerstone for the formation of carbon-carbon bonds, offering efficient and selective routes to 2-arylpyrroles.
Suzuki-Miyaura Cross-Coupling for Aryl-Pyrrole Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forging the aryl-pyrrole bond. nih.gov This reaction typically involves the coupling of a pyrrole derivative, often halogenated, with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org
An efficient approach for the arylation of pyrroles involves the use of SEM-protected pyrroles in a Suzuki-Miyaura coupling reaction. nih.gov This method has been shown to be effective for a variety of arylboronic acids, including those with electron-donating and electron-withdrawing groups. For instance, the reaction of 4-bromopyrrole with phenylboronic acid, catalyzed by Pd(PPh₃)₄ and using Cs₂CO₃ as a base in a dioxane/water mixture, yields the desired 2-arylpyrrole in good yield. nih.gov The use of a SEM protecting group is advantageous as it is stable under the reaction conditions and prevents the formation of dehalogenated byproducts. nih.gov
The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoborane, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Table 1: Suzuki-Miyaura Coupling of SEM-Protected 4-Bromopyrrole with Various Arylboronic Acids nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3a | 85 |
| 2 | 4-Chlorophenylboronic acid | 3b | 66 |
| 3 | 2-Fluorophenylboronic acid | 3c | 75 |
| 4 | 4-Methylphenylboronic acid | 3d | 82 |
| 5 | 4-Methoxyphenylboronic acid | 3j | 77 |
| 6 | 2-Methoxyphenylboronic acid | 3k | 87 |
Reaction conditions: SEM-protected 4-bromopyrrole, arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (10 mol%), Cs₂CO₃ (2 equiv), dioxane/H₂O (4:1), 90 °C.
Palladium-Catalyzed C-H Activation and Functionalization
In recent years, palladium-catalyzed C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org This strategy allows for the direct formation of a C-C bond between an aryl group and a pyrrole ring by activating a C-H bond on one of the coupling partners. nih.gov
For electron-deficient pyrrole derivatives, a palladium(II)-catalyzed, norbornene-mediated C-H activation reaction has been developed for selective C5 alkylation. nih.gov This method, which appears mechanistically distinct from a Friedel-Crafts alkylation, proceeds via reductive elimination from a palladium intermediate. nih.gov This approach has been successfully applied to various 2,3-disubstituted pyrroles, demonstrating its utility in accessing functionalized pyrrole cores. nih.gov The versatility of palladium-catalyzed C-H activation has been further demonstrated in the coupling of anilides with arylsilanes and arylboronic acids. nih.gov
Multi-Component Reactions for Diverse 2-Arylpyrrole Substitution
Multi-component reactions (MCRs) offer a highly efficient and convergent approach to synthesizing complex molecules like 2-arylpyrroles in a single step from three or more starting materials. researchgate.netnih.govorientjchem.org This strategy is particularly valuable for generating libraries of structurally diverse compounds for drug discovery and materials science applications. researchgate.net
Several MCRs have been developed for the synthesis of polysubstituted pyrroles. nih.govsemanticscholar.org One notable example involves the one-pot reaction of aminoacetophenone sulfonamides, (hetero)aromatic aldehydes, and malonodinitrile or cyanoacetic acid derivatives to produce 2-amino-5-ketoaryl pyrroles. nih.gov This method allows for the creation of a wide range of substituted pyrroles by varying the starting components. nih.gov Another versatile MCR involves the reaction of alkyl acetoacetates, dialkyl acetylenedicarboxylates, and amines in the presence of acetic acid to yield penta-substituted pyrrole derivatives. orientjchem.org
Mechanistic Elucidation of Synthetic Transformations for this compound
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient transformations. The synthesis of 2-arylpyrroles often involves intricate catalytic cycles and reaction pathways.
In palladium-catalyzed cross-coupling reactions, the mechanism generally involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. nih.gov For the Suzuki-Miyaura reaction, the accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
Mechanistic studies of palladium-catalyzed C-H activation reactions have revealed the importance of the directing group in guiding the regioselectivity of the functionalization. rsc.org In some cases, the reaction is believed to proceed through an electrophilic palladation mechanism. nih.gov Detailed investigations using techniques like desorption electrospray ionization mass spectrometry have helped to identify key intermediates in the catalytic cycle, providing evidence for the formation of arylpalladium(II) cations and their subsequent reaction with the coupling partner. nih.gov
For multi-component reactions, the proposed mechanisms often involve a series of condensation, cyclization, and sometimes oxidation or rearrangement steps. For example, the synthesis of penta-substituted pyrroles from alkyl acetoacetates, dialkyl acetylenedicarboxylates, and amines is thought to proceed through a sequence of nucleophilic addition, condensation, and cyclization. orientjchem.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of 2-arylpyrroles to minimize environmental impact and improve sustainability. semanticscholar.orgrasayanjournal.co.in This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
One key aspect of green chemistry is the development of catalyst- and solvent-free reaction conditions. For instance, a one-pot, three-component reaction for the synthesis of polysubstituted pyrroles has been developed using a grinding method, eliminating the need for hazardous solvents. orientjchem.org The use of heterogeneous catalysts is another important green approach, as these catalysts can be easily recovered and reused, reducing waste and cost. nih.gov Recent reviews have highlighted the use of various heterogeneous catalysts for the green synthesis of bioactive pyrroles in one-pot multi-component reactions. nih.gov
Furthermore, the development of reactions that proceed with high atom economy, such as C-H activation and multi-component reactions, is a central tenet of green chemistry. nih.govresearchgate.net These methods reduce the formation of byproducts and make more efficient use of starting materials. The use of water as a solvent, when possible, also contributes to the greenness of a synthetic process. researchgate.netresearchgate.net
Chemical Reactivity and Derivatization of 2 4 Chloro 2 Fluorophenyl Pyrrole
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Nucleus of 2-(4-Chloro-2-fluorophenyl)pyrrole
The pyrrole ring is a five-membered aromatic heterocycle that is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). pearson.comonlineorganicchemistrytutor.com This heightened reactivity is due to the nitrogen atom's lone pair of electrons, which is delocalized into the aromatic system, thereby increasing the ring's electron density and making it more nucleophilic. pearson.comstudy.com
In electrophilic attacks on the pyrrole ring, substitution preferentially occurs at the α-positions (C2 and C5) adjacent to the nitrogen atom. onlineorganicchemistrytutor.comquora.com This preference is attributed to the superior resonance stabilization of the resulting carbocation intermediate (the σ-complex), which can be delocalized over three atoms, including the nitrogen. onlineorganicchemistrytutor.comstudy.com In contrast, substitution at the β-positions (C3 and C4) results in a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com
For this compound, the C2 position is already substituted. Consequently, electrophilic aromatic substitution is strongly directed to the other α-position, C5. Common electrophilic substitution reactions applicable to pyrroles include nitration, halogenation, and Friedel-Crafts acylation.
Functionalization of the Halogenated Phenyl Moiety
Despite their deactivating nature, halogens are ortho-, para-directors. libretexts.org In the this compound molecule, the directing effects of the two halogens must be considered:
The fluorine atom at C2 directs incoming electrophiles to its ortho (C3) and para (C1) positions.
The chlorine atom at C4 directs incoming electrophiles to its ortho (C3 and C5) and para (C1) positions.
Both halogens reinforce substitution at the C3 and C5 positions of the phenyl ring. The C1 position is already linked to the pyrrole ring. Therefore, electrophilic attack on the phenyl moiety is most likely to occur at either C3 or C5. The precise outcome would depend on the specific reagents and reaction conditions, including steric hindrance effects.
| Substituent | Position | Electronic Effect | Directing Influence | Reactivity Effect |
|---|---|---|---|---|
| -F | C2 | Inductively withdrawing, resonance donating | Ortho, Para | Deactivating |
| -Cl | C4 | Inductively withdrawing, resonance donating | Ortho, Para | Deactivating |
| -Pyrrole | C1 | Electron-withdrawing (overall) | Meta | Deactivating |
Preparation of Advanced Intermediates and Analogues of this compound
The this compound scaffold is a valuable starting point for the synthesis of more complex molecules and advanced pharmaceutical intermediates. Various synthetic strategies, including classical methods like the Paal-Knorr synthesis and modern multicomponent reactions, are employed to generate diverse pyrrole derivatives. mdpi.comsemanticscholar.orgntu.edu.sg
A notable example is the synthesis of nitrile and aldehyde derivatives, which are versatile functional groups for further chemical transformations. For instance, a multi-step synthesis has been developed to produce 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. google.com This process involves the cyclization of 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile in a hydrogen chloride-ethyl acetate (B1210297) solution. google.com
This chlorinated intermediate can then be further modified. For example, catalytic dechlorination using a palladium on carbon (Pd/C) catalyst can yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. google.compatsnap.comchemicalbook.com Subsequent reduction of the nitrile group, often with Raney Nickel, can then produce the corresponding aldehyde, 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a key intermediate in the synthesis of the drug Vonoprazan. google.com
| Starting Material | Key Reagents | Product | Transformation Type | Reference |
|---|---|---|---|---|
| 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile | HCl-ethyl acetate | 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | Cyclization / Chlorination | google.com |
| 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | H₂, Pd/C, Sodium Acetate | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | Reductive Dechlorination | patsnap.comchemicalbook.com |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | H₂, Raney-Ni | 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde | Nitrile Reduction | google.com |
These examples highlight how the strategic functionalization of the pyrrole ring, combined with modifications of substituents, provides a powerful pathway to valuable and complex chemical entities.
Spectroscopic and Structural Elucidation of 2 4 Chloro 2 Fluorophenyl Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR for Proton Environments and Connectivity
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For pyrrole (B145914) and its derivatives, the ¹H NMR spectrum typically shows distinct signals for the protons on the pyrrole ring and any substituents. researchgate.netspectrabase.com The chemical shifts (δ) of the pyrrole ring protons are influenced by the electronic effects of the substituent. In 2-substituted pyrroles, the protons at positions 3, 4, and 5 will exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the N-H proton. researchgate.netchemicalbook.com The coupling constants (J values) between adjacent protons are valuable for confirming their relative positions. chemicalbook.com The specific chemical shifts for 2-(4-chloro-2-fluorophenyl)pyrrole would reveal the influence of the substituted phenyl ring on the electronic environment of the pyrrole protons.
Table 1: Representative ¹H NMR Data for Pyrrole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| Pyrrole | CDCl₃ | 8.11 (br s, 1H, NH), 6.74 (t, 2H, H-2, H-5), 6.24 (t, 2H, H-3, H-4) |
| 2,4-Dimethylpyrrole | CDCl₃ | 7.9 (br s, 1H, NH), 6.5 (s, 1H, H-5), 5.8 (s, 1H, H-3), 2.2 (s, 3H, CH₃), 1.9 (s, 3H, CH₃) |
This table presents data for related pyrrole compounds to illustrate typical chemical shifts and multiplicities. Specific data for this compound was not available in the search results.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom in both the pyrrole and the phenyl rings. The chemical shifts of the pyrrole carbons are typically found in the range of δ 100-140 ppm. chemicalbook.comresearchgate.net The carbon attached to the nitrogen (C2 and C5) usually appears at a different chemical shift than the other two carbons (C3 and C4). chemicalbook.com The presence of the electron-withdrawing chlorine and fluorine atoms on the phenyl ring will influence the chemical shifts of the phenyl carbons, providing information about their positions. acgpubs.org
Table 2: Representative ¹³C NMR Data for Pyrrole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrrole | CDCl₃ | 118.3 (C-2, C-5), 108.4 (C-3, C-4) |
This table presents data for related pyrrole compounds to illustrate typical chemical shifts. Specific data for this compound was not available in the search results.
¹⁹F NMR for Fluorine Environments
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for analyzing fluorine-containing compounds. nih.gov In the ¹⁹F NMR spectrum of this compound, a single signal is expected due to the presence of one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the phenyl ring. nih.gov Furthermore, coupling between the fluorine nucleus and adjacent protons (³J(H,F)) can be observed in the ¹H NMR spectrum, which helps to confirm the position of the fluorine atom relative to the protons on the aromatic ring. rsc.org
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment
Two-dimensional (2D) NMR techniques are instrumental in providing a comprehensive assignment of the complex structure of this compound. creative-biostructure.com
COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the pyrrole and phenyl rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the known proton assignments. emerypharma.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting the pyrrole ring to the phenyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, even if they are not directly bonded. This can help to determine the relative orientation of the pyrrole and phenyl rings.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. uantwerpen.be The spectra reveal characteristic absorption or scattering bands corresponding to specific functional groups and bond vibrations within this compound. researchgate.net
Key expected vibrational bands include:
N-H stretch: A characteristic band for the pyrrole N-H group is expected in the region of 3300-3500 cm⁻¹. researchgate.net
C-H stretch: Aromatic and pyrrole C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.
C=C stretch: Aromatic and pyrrole ring C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. researchgate.net
C-N stretch: The C-N stretching vibration of the pyrrole ring will also be present. researchgate.net
C-F and C-Cl stretch: The carbon-fluorine and carbon-chlorine stretching vibrations of the phenyl ring will give rise to characteristic bands in the fingerprint region of the spectrum. uantwerpen.be
Table 3: Representative IR and Raman Data for Pyrrole and Halogenated Compounds
| Vibrational Mode | Pyrrole (IR, cm⁻¹) | General Range for C-Cl (IR, cm⁻¹) | General Range for C-F (IR, cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3497 | - | - |
| C-H Stretch | ~3100 | - | - |
| C=C Stretch | 1530 | - | - |
| C-N Stretch | - | - | - |
| C-Cl Stretch | - | 700-750 | - |
This table provides representative data for the parent pyrrole molecule and general ranges for carbon-halogen stretches. Specific, comprehensive experimental data for this compound was not available in the search results.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation pattern upon ionization. nih.gov The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. researchgate.netresearchgate.net The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.
The fragmentation of the molecular ion provides valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for 2-substituted pyrroles can involve cleavage of the bond between the pyrrole ring and the substituent, as well as fragmentation of the pyrrole and phenyl rings themselves. nih.gov Analysis of the masses of the fragment ions can help to confirm the structure of the molecule.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrrole |
| 2,4-Dimethylpyrrole |
| 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone |
| 1-(1-(4-chlorophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone |
| Thiophene |
| Furan |
| Oxazole |
| Thiazole |
| Imidazole |
| Benzoyl thiophene |
| 2-(4-fluorophenyl)thiophene |
| 1,2-phenylenediamine |
| 4-fluorobenzaldehyde |
| sodium metabisulfate |
| ethyl bromoacetate |
| potassium carbonate |
| acetone |
| ethanol |
| water |
| dichloromethane |
| diethyl ether |
| methanol |
| acetonitrile |
| formic acid |
| CHLOROFORM-d |
| METHANOL-d4 |
| DMSO-d6 |
| trifluoromethane sulfonic acid |
| AlCl3 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Identification
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—the parts of a molecule responsible for its color.
For organic molecules, the most common electronic transitions are from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. youtube.com These are referred to as π→π and n→π* transitions, respectively. youtube.com The energy required for these transitions falls within the UV-Vis range, typically between 200 and 800 nm. libretexts.org
In the case of this compound, the key chromophores are the pyrrole ring and the substituted phenyl ring. The conjugated π-electron systems of these aromatic rings are expected to give rise to distinct π→π* transitions. The presence of heteroatoms with lone pairs of electrons (nitrogen in the pyrrole ring, and chlorine and fluorine on the phenyl ring) could also lead to n→π* transitions.
While specific experimental UV-Vis absorption data for this compound is not available in the provided search results, analysis of related pyrrole derivatives allows for a theoretical estimation of its spectral properties. For instance, studies on various substituted pyrroles indicate that they exhibit strong absorption bands in the UV region, which are attributed to π→π* transitions within the pyrrole ring and any attached aromatic systems. The exact position and intensity of these absorption bands are influenced by the nature and position of the substituents on the aromatic rings.
| Table 1: Predicted UV-Vis Spectroscopic Data for this compound | |
| Type of Transition | Predicted Wavelength Range (λmax) |
| π→π | 200-300 nm |
| n→π | >300 nm |
| Note: This data is predictive and based on the analysis of similar compounds. Specific experimental values are not available in the provided search results. |
X-ray Crystallography for Solid-State Molecular Geometry and Packing
Although a specific crystal structure for this compound has not been reported in the searched literature, the crystallographic analysis of closely related compounds offers valuable insights into its likely solid-state structure. For example, the crystal structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone reveals that the pyrrole and benzene (B151609) rings are not coplanar, with a significant dihedral angle between them. nih.gov In the crystal, molecules are linked into dimers through intermolecular hydrogen bonds. nih.gov
Similarly, studies on other 2,4-diarylpyrroles have detailed their crystal structures, highlighting the planarity of the pyrrole ring and the various intermolecular interactions, such as hydrogen bonding and halogen bonding, that stabilize the crystal packing. nih.gov
Based on these related structures, a predicted model for the solid-state geometry of this compound can be proposed. The molecule would consist of a planar pyrrole ring connected to a 4-chloro-2-fluorophenyl group. The dihedral angle between the pyrrole and phenyl rings would be influenced by steric hindrance from the substituents. The crystal packing would likely be stabilized by a network of intermolecular interactions, including N-H···Cl or N-H···F hydrogen bonds and potentially π-π stacking interactions between the aromatic rings.
| Table 2: Predicted Crystallographic Parameters for this compound | |
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Intermolecular Interactions | N-H···Cl/F hydrogen bonds, π-π stacking |
| Dihedral Angle (Pyrrole-Phenyl) | Non-zero, indicating a twisted conformation |
| Note: This data is predictive and based on the analysis of similar compounds. Specific experimental values are not available in the provided search results. |
Computational and Theoretical Investigations of 2 4 Chloro 2 Fluorophenyl Pyrrole
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, providing insights into their reactivity and behavior. However, no dedicated DFT studies for 2-(4-Chloro-2-fluorophenyl)pyrrole have been identified. Such studies would typically involve the analysis of frontier molecular orbitals and electrostatic potential mapping.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability. For this compound, specific calculated values for HOMO energy, LUMO energy, and the resulting energy gap are not available in published literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. An MEP map for this compound, which would pinpoint the reactive sites on the pyrrole (B145914) and phenyl rings as influenced by the chloro and fluoro substituents, has not been computationally generated and published.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
DFT calculations are often used to predict spectroscopic data (such as ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima). These theoretical predictions can then be compared with experimental results to validate the computational model. No studies were found that present a comparison between theoretically predicted and experimentally obtained spectroscopic data specifically for this compound.
Conformation Analysis and Potential Energy Surfaces of this compound
The bond connecting the pyrrole and the 4-chloro-2-fluorophenyl rings allows for rotational freedom, leading to different spatial arrangements or conformations. A conformation analysis would identify the most stable (lowest energy) conformation and the energy barriers between different conformations by mapping the potential energy surface. This type of analysis has not been documented for this compound.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions
Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's movements and interactions with its environment (e.g., a solvent or a biological receptor). For this compound, MD simulations could reveal its conformational flexibility over time and the nature of its intermolecular interactions. There are currently no published MD simulation studies for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective
QSAR and SAR studies are essential in drug discovery and materials science, as they correlate a molecule's structural or computed properties with its biological activity or physical properties. To perform a theoretical QSAR/SAR study on this compound, a dataset of related compounds with measured activities would be required, along with computed molecular descriptors. No such theoretical studies focusing on or including this compound were identified.
Mechanistic Studies of Biological Activity of 2 4 Chloro 2 Fluorophenyl Pyrrole Analogues
In Vitro Enzyme Inhibition/Activation Mechanisms
Analogues of 2-(4-Chloro-2-fluorophenyl)pyrrole have demonstrated significant and varied effects on enzyme activity. The nature of the substitutions on the pyrrole (B145914) core and its appended phenyl ring dictates the specific enzymatic targets and the mechanism of interaction.
One prominent analogue, Vonoprazan (TAK-438) , functions as a potassium-competitive acid blocker (P-CAB) and potently inhibits the H+,K+-ATPase enzyme. nih.gov This inhibition is a key mechanism in reducing gastric acid secretion. nih.gov Another related compound, 2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde , has been identified as an impurity in the synthesis of Vonoprazan, highlighting the close structural relationship of these compounds to the parent pyrrole structure. pharmaffiliates.com
In a different context, analogues have been designed as inhibitors of human equilibrative nucleoside transporters (ENTs). The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) and its analogues have been shown to inhibit ENTs. One such analogue, compound 3c , acts as an irreversible and non-competitive inhibitor of both ENT1 and ENT2, reducing the Vmax of [3H]uridine uptake without affecting the Km. frontiersin.org
Furthermore, some pyrrole derivatives, such as 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione , are proposed to inhibit enzymes through the formation of a covalent bond with the active site, thereby blocking substrate access. Another analogue, 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) , is a potent, broad-spectrum state-dependent sodium channel blocker. nih.gov It exhibits approximately 1000 times more potency and 2000-fold faster binding kinetics on recombinant rat Na(v)1.2 channels compared to established drugs like carbamazepine (B1668303) and lamotrigine. nih.gov
Table 1: In Vitro Enzyme Inhibition by this compound Analogues
| Compound | Target Enzyme/Transporter | Mechanism of Inhibition |
|---|---|---|
| Vonoprazan (TAK-438) | H+,K+-ATPase | Potassium-competitive acid blocker nih.gov |
| FPMINT Analogue (compound 3c) | Equilibrative Nucleoside Transporters (ENT1 & ENT2) | Irreversible, non-competitive inhibitor frontiersin.org |
| 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | Various Enzymes | Covalent bond formation with active site |
| 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) | Voltage-gated Sodium Channels (Na(v)1.2) | State-dependent channel blockade nih.gov |
Receptor Binding and Ligand-Target Interaction Mechanisms
The interaction of this compound analogues with various receptors is a critical aspect of their biological activity. These interactions are often highly specific, driven by the three-dimensional structure of the compound and the complementary nature of the receptor's binding pocket.
A notable example is the development of pyrrolo[2,3-d]pyrimidin-4-one derivatives as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor. nih.gov These compounds were designed to utilize a carbonyl group as a hydrogen bond acceptor, a departure from the more common sp2-nitrogen atom in other CRF1 receptor antagonists. nih.gov The binding affinity of these derivatives for the CRF1 receptor has been demonstrated to be in the submicromolar range. nih.gov
In the realm of nuclear receptors, 4-chloro-6-fluoroisophthalamides have been identified as covalent inverse-agonists of the peroxisome proliferator-activated receptor gamma (PPARG). nih.gov Structural studies have revealed distinct pre- and post-covalent binding conformations. nih.gov It is hypothesized that interactions in the pre-covalent state are the primary drivers of affinity, while the post-covalent conformation is more influential on the compound's cellular function by enhancing the interaction of PPARG with its corepressors. nih.gov The covalent binding occurs with a specific cysteine residue within the PPARG ligand-binding domain, contributing to the exquisite selectivity of these compounds. nih.gov
The design of tripodal tris(pyrrolamide) motifs has led to the creation of receptors capable of binding various anions with high affinity. escholarship.org Density functional theory calculations have shown that these receptors pre-organize to form a cavity of amide and pyrrole hydrogen bond donor groups, facilitating anion binding. escholarship.org
Table 2: Receptor Binding Mechanisms of this compound Analogues
| Compound/Analogue Class | Receptor Target | Key Interaction Features |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidin-4-one derivatives | Corticotropin-releasing factor 1 (CRF1) Receptor | Carbonyl group as a hydrogen bond acceptor nih.gov |
| 4-chloro-6-fluoroisophthalamides | Peroxisome proliferator-activated receptor gamma (PPARG) | Covalent binding to a cysteine residue in the ligand-binding domain nih.gov |
| Tripodal tris(pyrrolamide) motifs | Anions | Pre-organized cavity of amide and pyrrole hydrogen bond donors escholarship.org |
Cellular Pathway Modulation at the Molecular Level
The engagement of this compound analogues with their molecular targets initiates a cascade of downstream events that modulate cellular pathways.
The action of 4-chloro-6-fluoroisophthalamides as PPARG inverse-agonists directly impacts gene expression. nih.gov By inducing a transcriptionally repressive complex, these compounds lead to the repression of canonical PPARG target gene expression. nih.gov This modulation of gene expression has been demonstrated in vivo and presents a potential therapeutic avenue for disorders associated with hyperactivated PPARG. nih.gov
The inhibition of equilibrative nucleoside transporters by FPMINT analogues can have significant effects on nucleotide synthesis and adenosine (B11128) signaling. By blocking the uptake of nucleosides, these compounds can disrupt the cellular processes that rely on these building blocks and signaling molecules. frontiersin.org
The blockade of voltage-gated sodium channels by PPPA has profound effects on neuronal excitability. nih.gov This mechanism is particularly relevant in pathological states of neuronal hyperexcitability, such as those associated with chronic pain. nih.gov By blocking the influx of sodium ions, PPPA can dampen the generation and propagation of action potentials in neurons, thereby reducing pain signals. nih.gov
Structure-Activity Relationships (SAR) Based on Mechanistic Insights
The systematic modification of the chemical structure of this compound analogues has provided valuable insights into the relationship between their structure and biological activity.
For the PPARγ partial agonist 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) and its analogues, several key structural features have been identified as critical for high transcriptional potency. nih.gov The sulfonamide linker is essential for activity. nih.gov Substitutions at position 4 of the benzene (B151609) ring A were found to be associated with higher transcriptional activity, with a bromine atom at this position enabling a weak hydrogen bond with the backbone nitrogen of Phe282 in the PPARγ binding pocket. nih.gov Substitutions at position 2 of the same ring were shown to aid in tighter packing and contribute to activity. nih.gov The type and size of ring A also influenced the degree of activity. nih.gov
In the case of FPMINT analogues as ENT inhibitors, the replacement of a naphthalene (B1677914) moiety with a benzene moiety was found to abolish the inhibitory effects on both ENT1 and ENT2. frontiersin.org However, the addition of a chloro group at the meta position of this benzene ring could restore the inhibitory effect on ENT1 but not ENT2. frontiersin.org The presence of a halogen substituent on the fluorophenyl moiety adjacent to the piperazine (B1678402) ring was determined to be essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.org
Table 3: Structure-Activity Relationships of this compound Analogues
| Analogue Class | Key Structural Feature | Impact on Activity |
|---|---|---|
| INT131 Analogues (PPARγ agonists) | Sulfonamide linker | Critical for activity nih.gov |
| Substitution at position 4 of benzene ring A | Higher transcriptional activity nih.gov | |
| Substitution at position 2 of benzene ring A | Aids in tighter packing and activity nih.gov | |
| FPMINT Analogues (ENT inhibitors) | Replacement of naphthalene with benzene | Abolishes inhibitory effects frontiersin.org |
| Chloro at meta position of benzene ring | Restores ENT1 inhibition frontiersin.org | |
| Halogen on fluorophenyl moiety | Essential for ENT1 and ENT2 inhibition frontiersin.org |
Advanced Applications and Material Science Potential of 2 4 Chloro 2 Fluorophenyl Pyrrole
Role as a Building Block in Complex Molecular Architectures
The pyrrole (B145914) ring is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. numberanalytics.comnih.gov The strategic substitution of this core with a 4-chloro-2-fluorophenyl group endows the resulting molecule with distinct properties that are highly advantageous for the construction of complex molecular architectures. The presence of halogen atoms, specifically chlorine and fluorine, significantly influences the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making it a valuable synthon in medicinal chemistry. ontosight.ai
The fluorophenyl group, in particular, can enhance interactions with biological targets due to the high electronegativity of fluorine. ontosight.ai This makes 2-(4-chloro-2-fluorophenyl)pyrrole and its derivatives attractive starting materials for the synthesis of novel therapeutic agents. For instance, pyrrole derivatives are actively investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The specific substitution pattern found in this compound can lead to unique biological profiles, rendering it a promising candidate for drug discovery programs. ontosight.ai
Furthermore, the pyrrole nucleus itself is a versatile platform for further chemical modifications. The nitrogen atom and the carbon atoms of the pyrrole ring can participate in various chemical reactions, allowing for the introduction of additional functional groups and the construction of more intricate molecular frameworks. numberanalytics.com This versatility makes this compound a key intermediate in multi-step syntheses of complex organic molecules. numberanalytics.comontosight.ai
Table 1: Key Molecular Properties and Their Implications in Synthesis
| Feature | Implication in Complex Molecule Synthesis |
| Pyrrole Core | A versatile scaffold for further functionalization and ring formation reactions. numberanalytics.comnih.gov |
| 4-Chloro-2-fluorophenyl Group | Modulates electronic properties, lipophilicity, and metabolic stability. ontosight.ai |
| Fluorine Atom | Enhances binding affinity to biological targets through specific interactions. ontosight.ai |
| Chlorine Atom | Provides a site for further chemical modification and influences overall reactivity. ontosight.ai |
Precursor for Polymer Synthesis and Advanced Material Science Applications
The unique electronic and structural features of this compound also position it as a valuable precursor for the synthesis of advanced polymers and materials. Pyrrole itself is the monomer for polypyrrole, a well-known conducting polymer with a wide range of applications. By incorporating the 4-chloro-2-fluorophenyl substituent, it is possible to tailor the properties of the resulting polymers for specific functions.
The presence of the halogenated phenyl ring can influence the polymerization process and the final properties of the polymer, such as its conductivity, stability, and processability. The synthesis of polymers from pyrrole monomers can be achieved through various techniques, including electrochemical polymerization. mdpi.comnih.gov Copolymers can also be synthesized by reacting pyrrole derivatives with other monomers, leading to materials with a combination of desired properties. nih.gov
These tailored polymers have potential applications in various areas of material science. For example, they can be used in the development of organic electronics, sensors, and coatings. The ability to fine-tune the electronic properties of the polymer by modifying the substituent on the pyrrole ring is a key advantage in these applications. researchgate.net
Integration into Sensor Development Platforms (Principles of Detection)
The development of chemical sensors is a rapidly growing field, and pyrrole-based compounds have shown significant promise in this area. researchgate.net The integration of this compound into sensor development platforms can lead to devices with high sensitivity and selectivity for the detection of various analytes.
The principle of detection often relies on the interaction of the analyte with the pyrrole-based sensing material, which results in a measurable change in a physical property, such as fluorescence, absorbance, or electrical conductivity. researchgate.net For instance, pyrrole-containing molecules can act as fluorescent sensors, where the binding of an analyte quenches or enhances the fluorescence emission. researchgate.net
Electrochemical sensors are another important application area. mdpi.commdpi.com In this case, the pyrrole derivative is often incorporated into an electrode, and the interaction with the analyte causes a change in the electrochemical signal. mdpi.comresearchgate.net The specific nature of the 4-chloro-2-fluorophenyl substituent can play a crucial role in determining the sensor's selectivity, as it can influence the binding affinity of the sensor for different analytes. Molecularly imprinted polymers (MIPs) based on polypyrrole have been successfully used to create highly selective electrochemical sensors for the detection of various molecules, including bacteria and organic compounds. mdpi.comnih.gov
Table 2: Principles of Detection in Pyrrole-Based Sensors
| Detection Principle | Mechanism |
| Fluorescence Spectroscopy | Analyte binding modulates the fluorescence intensity or wavelength of the pyrrole-based sensor molecule. researchgate.net |
| Electrochemical Sensing | The interaction between the analyte and the pyrrole-modified electrode leads to a change in current or potential. mdpi.commdpi.com |
| Colorimetry | Analyte binding causes a visible color change in the sensor material. researchgate.net |
Utilization in Catalysis (e.g., as a Ligand Component)
Pyrrole derivatives can also serve as ligands in the field of catalysis. The nitrogen atom of the pyrrole ring can coordinate to a metal center, forming a metal complex that can act as a catalyst for various organic transformations. The electronic and steric properties of the pyrrole ligand can be fine-tuned by introducing substituents, such as the 4-chloro-2-fluorophenyl group.
This ability to modify the ligand structure is crucial for optimizing the performance of the catalyst in terms of activity, selectivity, and stability. For example, pyrrole-based ligands have been used in copper-catalyzed reactions for the synthesis of polysubstituted pyrroles. nih.gov The use of this compound as a ligand component could lead to the development of novel catalysts with unique reactivity profiles. The synthesis of N-substituted pyrroles has been achieved using various catalysts, highlighting the versatility of the pyrrole scaffold in catalytic applications. organic-chemistry.orgmdpi.com
The field of photocatalysis has also seen the application of pyrrole-related structures. acs.org While direct use of this compound in this context is not extensively documented, the general principles suggest its potential. For example, in energy transfer-catalyzed dearomative cycloadditions, the triplet energy of the heteroarene is a key factor, which can be influenced by substituents. acs.org The electron-withdrawing nature of the chloro and fluoro groups on the phenyl ring could modulate the excited-state properties of the pyrrole system, potentially making it a candidate for such photocatalytic transformations.
Future Research Directions and Challenges for 2 4 Chloro 2 Fluorophenyl Pyrrole
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of functionalized pyrroles is a cornerstone of heterocyclic chemistry, yet many traditional methods involve harsh conditions or generate significant waste. Future research must prioritize the development of novel and sustainable synthetic routes to 2-(4-chloro-2-fluorophenyl)pyrrole and its derivatives.
Key Research Objectives:
Green Chemistry Approaches: There is a growing need to adopt green chemistry principles in the synthesis of pyrrole (B145914) derivatives. researchgate.net This includes the use of environmentally benign solvents, recyclable heterogeneous catalysts, and energy-efficient reaction conditions, such as microwave irradiation. cwejournal.org For instance, protocols using catalysts like Pd/C and HZSM-5 have shown success in producing substituted pyrroles with high yields and catalyst reusability. researchgate.net
Catalytic Innovations: The development of novel catalytic systems is crucial. An iridium-catalyzed synthesis method that uses renewable alcohols as starting materials and eliminates hydrogen gas as the only byproduct represents a significant step towards sustainability. nih.gov Applying such advanced catalytic protocols could provide a more atom-economical and environmentally friendly pathway to the target compound. nih.gov Similarly, the use of low-cost and commercially available aluminas as heterogeneous catalysts in reactions like the Paal-Knorr synthesis offers an operationally simple, high-yield, and solvent-free alternative. mdpi.com
One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. tandfonline.com Exploring such strategies for assembling the this compound core is a promising area for future work.
| Sustainable Strategy | Potential Advantage | Example Catalyst/Method |
| Heterogeneous Catalysis | Catalyst recyclability, simplified work-up | Pd/C, HZSM-5, Aluminas researchgate.netmdpi.com |
| Advanced Homogeneous Catalysis | High efficiency, mild conditions, use of renewable feedstocks | Iridium-based catalysts nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Solid-supported microwave irradiation cwejournal.org |
| Multi-component Reactions | Increased efficiency, reduced waste | Supramolecular catalysis tandfonline.com |
Computational Design and Prediction of Novel Derivatives with Tuned Properties
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules with tailored properties. For this compound, these methods can guide the synthesis of derivatives with enhanced biological activity or specific material characteristics.
Future Research Focus:
Structure-Based Drug Design: By targeting specific enzymes or receptors, computational docking studies can predict the binding conformations and affinities of novel derivatives. nih.govrsc.org This approach has been successfully used to design pyrrole-based inhibitors for targets like the InhA enzyme in Mycobacterium tuberculosis and the androgen receptor in prostate cancer. nih.govnih.gov Applying these in silico screening methods can identify promising candidates for various therapeutic areas.
Pharmacokinetic Prediction: Tools like SwissADME can be used to evaluate the drug-likeness and predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed molecules from the outset, minimizing late-stage failures in drug development. jcchems.com
Tuning Electronic Properties: The fluorine and chlorine substituents on the phenyl ring significantly influence the electronic landscape of the molecule. researchgate.netrsc.org Computational studies can precisely predict how additional functional groups on either the pyrrole or phenyl ring will modulate properties like the HOMO-LUMO gap, dipole moment, and electrostatic potential, which are critical for applications in organic electronics and sensor technology.
Deeper Elucidation of Complex Mechanistic Aspects in Chemical Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product selectivity. Many transformations involving complex heterocyclic systems like this compound have intricate, multi-step pathways that are not fully understood.
Challenges and Opportunities:
Identifying Transient Intermediates: Many reactions proceed through short-lived, high-energy intermediates that are difficult to detect. Future work should focus on trapping these species or identifying them using advanced analytical techniques.
Understanding Reaction Pathways: The synthesis of substituted pyrroles can involve complex cycloaddition and rearrangement steps. For example, the Huisgen [3+2] dipolar cycloaddition is a common method for forming five-membered rings, and understanding the precise mechanism allows for better control over the final product structure. mdpi.com
Kinetic and Thermodynamic Studies: Detailed kinetic studies can help to determine the rate-limiting steps and the influence of various parameters (temperature, catalyst, solvent) on the reaction outcome. Combining experimental data with computational modeling can provide a comprehensive picture of the reaction's energy profile.
Integration into Supramolecular Assemblies and Functional Systems
Supramolecular chemistry involves the design of complex chemical systems from molecular components linked by non-covalent interactions. The unique structural and electronic features of this compound make it an attractive building block for such assemblies. iipseries.org
Potential Applications:
Molecular Recognition and Sensing: Pyrrole moieties are integral to macrocycles like calix utexas.edupyrroles, which are known for their ability to bind anions and other guest molecules through hydrogen bonding. researchgate.netitu.edu.tr Incorporating the 2-(4-chloro-2-fluorophenyl) group could modulate the binding cavity's size, shape, and electronic properties, leading to receptors with enhanced selectivity for specific analytes. iipseries.orgutexas.edu
Self-Assembling Materials: The interplay of hydrogen bonding from the pyrrole N-H group and potential π-π stacking interactions involving the aromatic rings can be exploited to create self-assembling systems like supramolecular polymers. itu.edu.tr These materials can exhibit responsive behaviors, making them suitable for applications in self-healing materials and drug delivery. itu.edu.tr
Supramolecular Catalysis: By embedding the pyrrole unit within a larger host structure, it may be possible to create enzyme-mimicking catalysts where the host cavity pre-organizes substrates for a reaction, enhancing reaction rates and selectivity. tandfonline.com
Development of Advanced Spectroscopic Techniques for In-Situ Studies
To address the challenges in understanding reaction mechanisms (Section 8.3), the application of advanced spectroscopic techniques for real-time, in-situ monitoring is essential. These methods provide a window into the reaction as it happens, capturing data on transient species and reaction kinetics. spectroscopyonline.com
Promising Techniques:
In-Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring changes in chemical bonding during a reaction. frontiersin.orgacs.org They can be used to track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates in real-time. acs.org
In-Situ NMR Spectroscopy: NMR can provide detailed structural information about species in solution, making it ideal for identifying intermediates and byproducts without the need for isolation.
X-ray Absorption Spectroscopy (XAS): For reactions involving organometallic catalysts, XAS can provide valuable information on the oxidation state and coordination environment of the metal center throughout the catalytic cycle. frontiersin.org
By combining these advanced in-situ techniques with chemometric analysis, researchers can deconstruct complex spectral data to obtain pure component spectra and time-dependent concentration profiles, offering unprecedented insight into the dynamics of chemical transformations involving this compound. acs.org
Q & A
Q. What are the common synthetic routes for 2-(4-Chloro-2-fluorophenyl)pyrrole, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves coupling reactions between fluorinated aryl halides and pyrrole derivatives. For example, nucleophilic aromatic substitution (SNAr) using palladium catalysts under inert atmospheres (e.g., nitrogen) can enhance reactivity. Optimization includes:
- Temperature control (80–120°C) to balance reaction rate and side-product formation .
- Use of polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Catalytic systems (e.g., Pd(PPh₃)₄/CuI) for cross-coupling reactions, as demonstrated in analogous pyrrolo-pyrimidine syntheses .
Yield improvements are achieved via iterative adjustments to stoichiometry and reaction time, monitored by TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are employed to confirm the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles, with disorder modeling for flexible substituents (e.g., fluorophenyl groups) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl vs. pyrrole protons). ¹⁹F NMR confirms fluorine substitution patterns .
- FT-IR spectroscopy : Detects functional groups (e.g., C-F stretch at ~1100 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the recommended protocols for safe handling and waste disposal of this compound in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Store in airtight containers away from light .
- Waste disposal : Segregate halogenated waste for incineration by licensed facilities. Neutralize acidic/basic byproducts before disposal .
- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods like DFT be integrated with experimental data to predict the electronic properties of this compound?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict HOMO-LUMO gaps, electrostatic potentials, and dipole moments. Compare with XRD bond lengths/angles for validation .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values, identifying charge-transfer transitions influenced by the fluorophenyl group .
- Molecular docking : Map electronic surfaces to assess binding affinity with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .
Q. What strategies address contradictory results in the biological activity of this compound derivatives across different studies?
- Methodological Answer :
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities can skew bioactivity results .
- Assay standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability. Cross-validate with orthogonal methods (e.g., MIC vs. time-kill assays for antimicrobial studies) .
- Meta-analysis : Compare crystallographic data (e.g., substituent conformations) to identify structural factors influencing activity discrepancies .
Q. How to design a multi-step synthesis of this compound derivatives with specific substituents for SAR studies?
- Methodological Answer :
- Step 1 : Introduce halogens or functional groups via regioselective electrophilic substitution on pyrrole (e.g., using NBS for bromination) .
- Step 2 : Perform Suzuki-Miyaura coupling with fluorophenyl boronic esters, optimizing Pd catalyst loading (1–5 mol%) and base (K₂CO₃) .
- Step 3 : Post-functionalization (e.g., amidation, oxidation) using protecting groups (e.g., Boc for amines) to prevent side reactions .
- Step 4 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc eluent) and characterize at each step to ensure fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
